molecular formula C11H8O4 B1221475 Droserone CAS No. 478-40-0

Droserone

Cat. No.: B1221475
CAS No.: 478-40-0
M. Wt: 204.18 g/mol
InChI Key: KILMMLMKSQWMTN-UHFFFAOYSA-N
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Description

Droserone, also known as 2,5-dihydroxy-3-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily found in the pitcher fluid of the carnivorous plant Nepenthes khasiana. This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against microbial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Droserone can be synthesized from plumbagin, another naturally occurring naphthoquinone. The synthetic route involves the bromination of plumbagin at the C-3 position, followed by a nucleophilic substitution with a hydroxy group to obtain this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis from plumbagin suggests that it can be produced through chemical modification of naturally sourced plumbagin. This method involves standard organic synthesis techniques, including bromination and nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions: Droserone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Droserone has several scientific research applications, including:

Mechanism of Action

Droserone exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Droserone is unique due to its specific occurrence in the pitcher fluid of Nepenthes khasiana and its role in the plant’s defense mechanism. Its combination of antifungal, antimicrobial, and anticancer properties makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4,8-dihydroxy-3-methylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILMMLMKSQWMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331931
Record name Droserone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-40-0
Record name Droserone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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